molecular formula C18H12N4O3 B11186960 4-(3-nitrophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one CAS No. 879614-83-2

4-(3-nitrophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11186960
CAS No.: 879614-83-2
M. Wt: 332.3 g/mol
InChI Key: NMUYGDXGABYTQJ-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core with a nitrophenyl and a phenyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazones with pyridine derivatives. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, such as temperature and mixing, which can improve yield and selectivity. Continuous flow synthesis also minimizes the risk of handling hazardous intermediates, making the process safer and more efficient .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted pyrazolopyridine compounds with different functional groups .

Scientific Research Applications

4-(3-Nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl and a phenyl group attached to the pyrazolopyridine core makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

879614-83-2

Molecular Formula

C18H12N4O3

Molecular Weight

332.3 g/mol

IUPAC Name

4-(3-nitrophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C18H12N4O3/c23-18-16-15(12-5-4-8-14(11-12)22(24)25)9-10-19-17(16)20-21(18)13-6-2-1-3-7-13/h1-11H,(H,19,20)

InChI Key

NMUYGDXGABYTQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CN=C3N2)C4=CC(=CC=C4)[N+](=O)[O-]

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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